REACTION_CXSMILES
|
[C:1]([C:6]1(C)[C:10](=[O:11])[C:9]([OH:12])=[C:8]([CH3:13])[O:7]1)(OCC)=O.[OH-].[Na+].Cl>O>[OH:11][C:10]1[C:9](=[O:12])[CH:8]([CH3:13])[O:7][C:6]=1[CH3:1] |f:1.2|
|
Name
|
2-carbethoxy-2,5-dimethyl-3-oxo-4-hydroxy-2H-furan
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C1(OC(=C(C1=O)O)C)C
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 30° C. for an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
continuously extracted for 6 hours with ether
|
Duration
|
6 h
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
CUSTOM
|
Details
|
is dried
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in a mixture of 5 ml of dry ether and 5 ml of dry pentane
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled to -10° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solid product is dried
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(C(OC1C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 71.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:6]1(C)[C:10](=[O:11])[C:9]([OH:12])=[C:8]([CH3:13])[O:7]1)(OCC)=O.[OH-].[Na+].Cl>O>[OH:11][C:10]1[C:9](=[O:12])[CH:8]([CH3:13])[O:7][C:6]=1[CH3:1] |f:1.2|
|
Name
|
2-carbethoxy-2,5-dimethyl-3-oxo-4-hydroxy-2H-furan
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C1(OC(=C(C1=O)O)C)C
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 30° C. for an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
continuously extracted for 6 hours with ether
|
Duration
|
6 h
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
CUSTOM
|
Details
|
is dried
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in a mixture of 5 ml of dry ether and 5 ml of dry pentane
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled to -10° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solid product is dried
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(C(OC1C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 71.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:6]1(C)[C:10](=[O:11])[C:9]([OH:12])=[C:8]([CH3:13])[O:7]1)(OCC)=O.[OH-].[Na+].Cl>O>[OH:11][C:10]1[C:9](=[O:12])[CH:8]([CH3:13])[O:7][C:6]=1[CH3:1] |f:1.2|
|
Name
|
2-carbethoxy-2,5-dimethyl-3-oxo-4-hydroxy-2H-furan
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C1(OC(=C(C1=O)O)C)C
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 30° C. for an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
continuously extracted for 6 hours with ether
|
Duration
|
6 h
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
CUSTOM
|
Details
|
is dried
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in a mixture of 5 ml of dry ether and 5 ml of dry pentane
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled to -10° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solid product is dried
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(C(OC1C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 71.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |